molecular formula C16H12ClN3O2 B11117254 6-chloro-2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

6-chloro-2-imino-N-(pyridin-3-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11117254
M. Wt: 313.74 g/mol
InChI Key: RZAMJNWABDUOOF-UHFFFAOYSA-N
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Description

6-Chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.

    Attachment of the Pyridin-3-yl Methyl Group: This step involves the alkylation of the chromene core with a pyridin-3-yl methyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-imino-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide
  • 6-Chloro-2-imino-N-[(pyridin-4-yl)methyl]-2H-chromene-3-carboxamide
  • 6-Chloro-2-imino-N-[(pyridin-3-yl)ethyl]-2H-chromene-3-carboxamide

Uniqueness

6-Chloro-2-imino-N-[(pyridin-3-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

6-chloro-2-imino-N-(pyridin-3-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C16H12ClN3O2/c17-12-3-4-14-11(6-12)7-13(15(18)22-14)16(21)20-9-10-2-1-5-19-8-10/h1-8,18H,9H2,(H,20,21)

InChI Key

RZAMJNWABDUOOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N

Origin of Product

United States

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